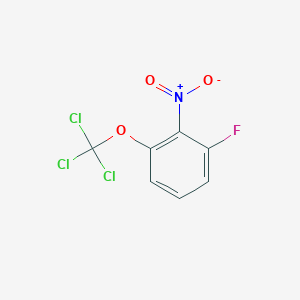

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1-fluoro-2-nitro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-5-3-1-2-4(11)6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJOJYAAQRLMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242365 | |

| Record name | Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404195-11-4 | |

| Record name | Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-nitro-3-(trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution of Chloronitrobenzene

The fluorine atom in the target compound is introduced by replacing a chlorine substituent on a chloronitrobenzene precursor. This is typically achieved by reacting chloronitrobenzene with potassium fluoride or similar fluorinating agents in the presence of phase transfer catalysts or pyridinium salts.

-

- Temperature: 100°C to 215°C (optimum around 210–215°C),

- Reaction time: 1 to 6 hours, sometimes up to 20 hours for completion,

- Catalysts: N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride salt,

- Solvent: Often toluene or similar organic solvents,

- Workup: Extraction, distillation, or steam distillation to isolate the fluoronitrobenzene.

-

- Yields typically exceed 85%,

- Minimal by-products formed,

- Purity can be sufficient from crude organic phase after aqueous workup.

This method is based on the improved process described in US Patent 4642398A, which emphasizes efficient substitution with high yields and low impurity formation.

| Parameter | Typical Value |

|---|---|

| Starting material | p-Chloronitrobenzene |

| Fluorinating agent | Potassium fluoride |

| Catalyst | Pyridinium chloride salt |

| Temperature | 210–215 °C |

| Reaction time | 1–6 hours |

| Yield | ≥85% |

| Purification | Distillation, extraction |

Introduction of the Trichloromethoxy Group

Preparation of Trichloromethylated Benzene Derivatives

The trichloromethoxy substituent is introduced via halogenation of methyl or methoxy groups on the aromatic ring, often involving chlorination or fluorination reactions in the presence of halogen transfer catalysts.

-

- Antimony pentachloride (SbCl5),

- Iron trichloride (FeCl3),

- Titanium tetrachloride (TiCl4),

- Used in catalytic amounts (0.1–5% by weight, preferably 0.25–0.75%).

-

- Metal chlorides such as sodium chloride or potassium chloride,

- Hydrogen chloride gas to enhance catalyst activity.

-

- Temperature: 20–120°C, optimally 40–80°C,

- Pressure: 1–50 bar, preferably 10–30 bar,

- Solvent: Often solvent-free, but carbon disulfide or nitrobenzene may be used,

- Duration: Variable, depending on substrate and catalyst loading.

-

- Partially fluorinated and chlorinated xylenes or benzene derivatives are reacted with halogen transfer catalysts,

- The reaction proceeds via electrophilic substitution to introduce trichloromethyl groups,

- Post-reaction hydrolysis and filtration remove catalysts,

- Fractional distillation isolates the trichloromethylated product.

This method is detailed in US Patent 4093669A, which describes the preparation of trichloromethyl-trifluoromethyl-benzenes and related compounds by halogen transfer catalysis under controlled conditions.

| Parameter | Typical Value |

|---|---|

| Catalyst | Antimony pentachloride (0.25–0.75%) |

| Promoter | Sodium chloride, hydrogen chloride |

| Temperature | 40–80 °C |

| Pressure | 10–30 bar |

| Solvent | None or carbon disulfide, nitrobenzene |

| Reaction time | Several hours |

| Workup | Hydrolysis, filtration, washing |

| Purification | Fractional distillation |

Research Findings and Optimization Notes

The fluorination step benefits from phase transfer catalysts that enhance the nucleophilicity of fluoride ions and ensure high conversion rates with minimal side reactions.

Halogen transfer catalysts like antimony pentachloride are critical for selective chlorination to form the trichloromethoxy group without over-chlorination or decomposition.

Reaction parameters such as temperature, pressure, and catalyst/promoter ratios must be optimized based on the specific substrate to maximize yield and minimize by-products.

Recycling of catalyst and unreacted starting materials through fractional distillation and reprocessing improves overall process efficiency and sustainability.

The absence of solvent in halogenation steps reduces environmental impact and simplifies product isolation.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

Substitution: The fluorine atom can be substituted by nucleophiles such as phenols in the presence of potassium carbonate in dimethylformamide at elevated temperatures.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include reducing agents like tin and hydrochloric acid, nucleophiles like phenols, and bases like potassium carbonate. Major products formed from these reactions include amino derivatives and substituted benzene compounds.

Scientific Research Applications

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene is utilized in various scientific research applications, including:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group and fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic aromatic substitution and reduction reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s structural analogs differ in halogen type, substituent positions, and functional groups, leading to distinct electronic and steric properties:

1-Fluoro-2-nitro-3-(trifluoromethoxy)benzene (CAS 1404193-85-6)

- Substituents: 1-F, 2-NO₂, 3-O-CF₃.

- Key Differences : The trifluoromethoxy group (-O-CF₃) is more electron-withdrawing than -O-CCl₃, reducing the electron density of the aromatic ring more significantly. This enhances the compound’s stability under acidic conditions but may hinder nucleophilic substitution at adjacent positions.

- Applications : Used as a pharmaceutical intermediate, similar to the trichloromethoxy analog, but with distinct solubility profiles due to fluorine’s lower molecular weight .

1-(3,3-Dichloroallyloxy)-2-nitrobenzene

- Substituents: 1-O-(CH₂CCl₂), 2-NO₂.

- Key Differences : The dichloroallyloxy group introduces steric bulk and conjugated double bonds, which may stabilize intramolecular interactions (e.g., C7–H7B···Cl2 contacts ). However, the absence of fluorine reduces its utility in fluorinated drug synthesis.

4-Chloro-3-nitrobenzotrifluoride (C60600)

- Substituents: 4-Cl, 3-NO₂, CF₃.

- Key Differences : The trifluoromethyl (-CF₃) group at position 3 and chlorine at position 4 create a meta-directing electronic environment, contrasting with the ortho/para-directing effects of the trichloromethoxy group in the target compound. This alters regioselectivity in further functionalization .

Physical and Chemical Properties

Biological Activity

1-Fluoro-2-nitro-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C7H3Cl3FNO3

- Molecular Weight : 253.46 g/mol

- CAS Number : 1427460-51-2

The biological activity of 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene can be attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Cellular Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death .

- Antimicrobial Activity : Research has suggested that 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

Biological Activity Data

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Cytochrome P450 inhibition | |

| Antimicrobial | Activity against bacteria and fungi | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene revealed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating that the compound could effectively inhibit bacterial growth at low concentrations.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of the compound were evaluated using human cancer cell lines. The results showed a dose-dependent response where higher concentrations led to increased rates of apoptosis. Flow cytometry analysis confirmed the activation of caspase pathways, indicating a clear mechanism for its anticancer activity .

Research Findings

Recent research highlights several key findings regarding the biological activity of 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene:

- Stability and Degradation : The compound exhibits stability under standard laboratory conditions, although its biological activity may diminish over time due to degradation processes.

- Dosage Variability : The effectiveness and toxicity of the compound vary with dosage. Lower doses have been shown to modulate biochemical pathways without significant toxicity, while higher doses can lead to adverse effects .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-2-nitro-3-(trichloromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Nitration : Introduce the nitro group at position 2 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

Trichloromethoxy Introduction : React with trichloromethyl hypochlorite (CCl₃OCl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to attach the trichloromethoxy group at position 3 .

Fluorination : Substitute a leaving group (e.g., Cl) at position 1 with KF or CsF in polar aprotic solvents (DMF, DMSO) at 80–100°C .

Q. Key Variables :

- Temperature control during nitration prevents decomposition of the trichloromethoxy group.

- Catalyst choice (FeCl₃ vs. AlCl₃) affects regioselectivity in trichloromethoxy substitution.

Data Contradictions :

Conflicting reports exist on the optimal order of functional group introduction. Some studies prioritize fluorination before nitration to avoid electron-withdrawing group (EWG) interference, but this may reduce nitro group stability .

Q. What analytical techniques are most effective for characterizing this compound and confirming regiochemistry?

Methodological Answer:

- NMR Spectroscopy :

- ¹⁹F NMR : Distinguishes fluorine environments (δ ~ -110 to -120 ppm for aromatic F) .

- ¹³C NMR : Confirms trichloromethoxy (CCl₃O-) via a distinct peak at ~95 ppm .

- X-ray Crystallography : Resolves positional ambiguity of substituents (e.g., nitro vs. trichloromethoxy orientation) .

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₃Cl₃FNO₃, MW 287.45 g/mol) and isotopic patterns .

Best Practices :

Combine multiple techniques to address overlapping signals (e.g., NOESY for spatial proximity analysis).

Advanced Research Questions

Q. How do electronic effects of the trichloromethoxy and nitro groups influence electrophilic substitution reactions?

Methodological Answer: The nitro group (meta-directing, strong EWG) and trichloromethoxy group (ortho/para-directing, moderate EWG) create competing electronic environments. Computational studies (DFT calculations) reveal:

- Nitro Dominance : In nitration, the nitro group directs incoming electrophiles to the meta position (relative to itself), overriding trichloromethoxy’s influence .

- Substitution Reactions : For nucleophilic aromatic substitution (SNAr), the electron-deficient ring activates positions ortho/para to the nitro group. Kinetic studies with MeONa show higher reactivity at position 4 (para to nitro) than position 6 (ortho to trichloromethoxy) .

Experimental Validation :

Use isotopic labeling (e.g., ¹⁸O in nitro groups) and kinetic isotope effects (KIE) to track regioselectivity .

Q. What are the challenges in reducing the nitro group to an amine without cleaving the trichloromethoxy moiety?

Methodological Answer: Reduction Methods :

- Catalytic Hydrogenation : Pd/C with H₂ at 30–50 psi selectively reduces nitro to amine, but high pressures risk C-Cl bond hydrogenolysis .

- Chemical Reduction : SnCl₂/HCl preserves the trichloromethoxy group but generates acidic byproducts requiring neutralization (NaHCO₃) .

Q. Optimization Strategies :

- Solvent Choice : Use EtOH instead of THF to stabilize intermediates and minimize side reactions.

- Additives : Introduce NH₄OAc to buffer the reaction and prevent HCl-induced degradation .

Contradictions :

Some studies report partial dechlorination (~5–10%) even under mild conditions, necessitating post-reduction purification (e.g., column chromatography) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., cytochrome P450). The trichloromethoxy group’s hydrophobicity enhances binding to nonpolar active sites .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. The nitro group’s charge distribution affects hydrogen bonding with catalytic residues .

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using datasets from fluorinated analogs .

Validation :

Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What are the environmental degradation pathways of this compound, and how do substituents affect persistence?

Methodological Answer:

- Photolysis : UV irradiation cleaves the C-Cl bond in trichloromethoxy, forming dichloromethoxy intermediates (GC-MS confirmed) .

- Hydrolysis : Under alkaline conditions (pH >10), the nitro group stabilizes the ring, but trichloromethoxy hydrolyzes to COCl₂, detectable via FTIR .

- Biodegradation : Soil microbial studies show slow degradation (~20% in 30 days) due to fluorine’s electronegativity inhibiting enzymatic attack .

Mitigation Strategies :

Design analogs with less stable substituents (e.g., replacing Cl with Br) to enhance degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.